2-hydroxy-N-(4-sulfamoylphenyl)benzamide
Description
2-Hydroxy-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzoyl ring and a sulfamoylphenyl moiety as the anilide substituent. This compound is of interest due to its structural versatility, which allows for modifications that influence biological activity, solubility, and binding properties.
Properties
CAS No. |
62547-32-4 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-hydroxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H12N2O4S/c14-20(18,19)10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)(H2,14,18,19) |
InChI Key |
HRXKHKAWXWCQBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents : The 3-iodo-4-methoxy analog () introduces steric hindrance, which may reduce solubility but improve target specificity.
- Biological Efficacy : The 5-chloro-2-methoxy derivative () demonstrates in vivo efficacy in ischemia-reperfusion models, suggesting that halogenation and methoxy groups enhance bioactivity in cardiovascular contexts.
Key Observations :
- High-Yield Synthesis : The 2-hydroxy-N-(3-trifluoromethyl-phenyl) derivatives achieve yields up to 96% via hydrazone formation, underscoring efficient reaction conditions .
- Complex Functionalization : Late-stage modifications (e.g., sulfonyl chloride formation in ) may lower yields but enable precise functional group introduction.
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
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